Propene-2-13C

Description

The exact mass of the compound Propene-2-13C is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Compressed Gas, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Propene-2-13C suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propene-2-13C including the price, delivery time, and more detailed information at info@benchchem.com.

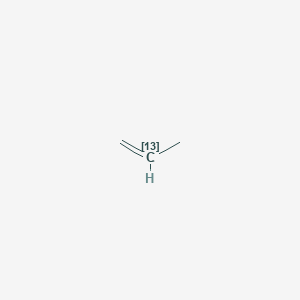

Structure

3D Structure

Properties

IUPAC Name |

(213C)prop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6/c1-3-2/h3H,1H2,2H3/i3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQONPFPTGQHPMA-LBPDFUHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[13CH]=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10575911 | |

| Record name | (2-~13~C)Prop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10575911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

43.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37020-81-8 | |

| Record name | (2-~13~C)Prop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10575911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 37020-81-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Difference between Propene-2-13C and natural abundance propylene

Executive Summary

This technical guide delineates the physicochemical, spectroscopic, and functional differences between Propene-2-13C (specifically labeled at the central methine carbon) and natural abundance propylene . While chemically identical in most bulk processing contexts, the introduction of the Carbon-13 isotope at the C2 position creates a deterministic tracer essential for high-precision mechanistic elucidation in Ziegler-Natta polymerization , metabolic flux analysis (MFA) , and catalytic surface mapping .

This document serves researchers requiring a definitive protocol for synthesis, characterization, and application of this isotopologue.

Part 1: Physicochemical & Isotopic Characterization

The fundamental distinction lies in the nuclear properties of the central carbon atom. Natural propylene is a stochastic mixture, whereas Propene-2-13C is a deterministic tool.

Comparative Data Matrix

| Feature | Natural Abundance Propylene | Propene-2-13C |

| Formula | ||

| Molecular Weight | 42.08 g/mol | 43.08 g/mol |

| 1.1% (Random Distribution) | ||

| NMR Signature ( | Weak signals at ~19, 116, 136 ppm | Intense Singlet at ~136 ppm |

| Mass Spectrometry | Base peak | Base peak |

| Vibrational (IR) Shift |

Spectroscopic Divergence

Nuclear Magnetic Resonance (NMR):

In natural propylene,

-

Chemical Shift: The C2 signal appears at ~136 ppm (benzene-d6).

-

Coupling: In natural abundance,

coupling is invisible. In Propene-2-13C, if reacted to form C-C bonds with other

Mass Spectrometry (MS): The M+1 isotopologue becomes the dominant species. This mass shift is critical for Metabolic Flux Analysis , allowing researchers to distinguish between endogenous propylene production and exogenous tracer uptake.

Part 2: Synthesis & Production Protocols

While natural propylene is a product of steam cracking, Propene-2-13C requires a targeted organic synthesis to ensure isotopic fidelity.

Synthesis Workflow (Acetone Route)

The most robust laboratory-scale synthesis utilizes Acetone-2-13C as the precursor. This pathway minimizes isotopic scrambling.

Figure 1: Synthetic pathway from Acetone-2-13C to Propene-2-13C via reduction and dehydration.[1]

Experimental Protocol: Dehydration of Isopropanol-2-13C

Objective: Produce high-purity Propene-2-13C gas.

Reagents:

-

Isopropanol-2-13C (Synthesized from Acetone-2-13C reduction).

-

Concentrated Sulfuric Acid (

) or Solid Acid Catalyst (

Step-by-Step Methodology:

-

Setup: Assemble a gas generation train: [Reaction Flask] -> [Cold Trap (-78°C, removes water/alcohol)] -> [Gas Collection Vessel (Liquid

cooled)]. -

Dehydration:

-

Liquid Phase:[2] Heat Isopropanol-2-13C with catalytic

to 170°C. The reaction follows an E1 elimination mechanism. -

Solid Phase (Preferred for purity): Pass Isopropanol-2-13C vapor over

-Alumina in a tube furnace at 300-350°C.

-

-

Purification: The gas stream passes through the cold trap (Dry Ice/Acetone) to condense unreacted alcohol and water byproducts.

-

Collection: Propene-2-13C condenses in the final collection vessel.

-

Validation: Analyze a gas-phase aliquot via GC-MS to confirm M=43 dominance and absence of acetone/isopropanol residues.

Part 3: Mechanistic Applications[3]

The primary value of Propene-2-13C is its ability to reveal "hidden" mechanistic steps that standard propylene cannot.

Polymerization Catalysis (Ziegler-Natta & Metallocene)

In polypropylene synthesis, the regioselectivity of insertion (1,2-insertion vs. 2,1-insertion) determines the polymer's melting point and tacticity.

-

The Problem: In natural abundance, detecting a 0.1% "head-to-head" defect (2,1-insertion) is nearly impossible due to signal-to-noise limitations.

-

The Solution: Using Propene-2-13C, every insertion event is magnetically visible. A standard 1,2-insertion places the

label on the methine backbone. A 2,1-defect places the label in a methylene position adjacent to a methyl group, causing a distinct chemical shift change.

Figure 2: Divergent insertion pathways in propylene polymerization. The position of the 13C label (highlighted in text) shifts based on the insertion mechanism.

Metabolic Flux Analysis (MFA)

In drug development and toxicology, propylene is often a metabolic byproduct or a precursor (e.g., Propylene Glycol).

-

Protocol: Cells are incubated with Propene-2-13C (gas phase exposure) or Propylene Glycol-2-13C.

-

Tracking: Metabolites are extracted and analyzed via 13C-HSQC NMR .

-

Insight: If the label moves from the central carbon to a terminal position, it indicates a skeletal rearrangement (e.g., via a radical intermediate or symmetrical intermediate like cyclopropane). If the label remains central, the pathway is direct oxidation (Epoxidation -> Hydrolysis).

References

-

Busico, V., & Cipullo, R. (2001). "Microstructure of Polypropylene." Progress in Polymer Science. Link

-

Resasco, D. E., et al. (2018). "Synthesis of Propene from Ethanol: A Mechanistic Study." ACS Catalysis.[3] Link

-

Antoniewicz, M. R. (2015). "Methods and advances in metabolic flux analysis: a mini-review." Journal of Industrial Microbiology & Biotechnology. Link

-

Claridge, T. D. W. (2016). "High-Resolution NMR Techniques in Organic Chemistry." Elsevier Science. Link

-

Sigma-Aldrich. "Acetone-2-13C Product Specification." Link

Sources

Technical Guide: Gas-Phase IR Spectroscopy of Propene-2-13C

The following technical guide is structured to provide a comprehensive, rigorous analysis of the gas-phase infrared spectroscopy of Propene-2-13C. It synthesizes established spectroscopic principles with specific isotopic data to serve as an authoritative reference for researchers.

Executive Summary

Propene-2-13C (

This guide provides a detailed methodology for acquiring and interpreting the IR spectrum of Propene-2-13C. It establishes the theoretical basis for isotopic shifts, details experimental protocols for gas-phase acquisition, and provides a comparative spectral analysis to validate isotopic purity.

Theoretical Basis of Isotopic Shifts

The substitution of

Harmonic Oscillator Approximation

The vibrational frequency (

- is the force constant (assumed invariant under isotopic substitution).

-

is the reduced mass (

Predicted Shift for C=C Stretch

For the C=C double bond in propene:

-

Normal Propene (

): -

Propene-2-13C (

):

The frequency ratio is calculated as:

Given the characteristic

Experimental Methodology

To obtain high-fidelity gas-phase spectra, specific protocols must be followed to minimize pressure broadening and maximize signal-to-noise ratio (SNR).

Instrumentation & Configuration

-

Spectrometer: FTIR with apodized resolution of 0.5 cm⁻¹ or better.

-

Detector: MCT (Mercury Cadmium Telluride) for high sensitivity, cooled with liquid

. -

Gas Cell: 10 cm single-pass cell (for neat gas) or 10 m multi-pass White cell (for trace analysis).

-

Windows: KBr or ZnSe (wedged to prevent fringing).

Acquisition Workflow

The following diagram outlines the critical path for sample preparation and data acquisition.

Figure 1: Workflow for high-resolution gas-phase IR acquisition of volatile isotopologues.

Pressure Considerations[1]

-

Ideal Pressure: 10–50 Torr.

-

Reasoning: Higher pressures (>100 Torr) cause collisional broadening, merging rotational fine structure into broad envelopes. Lower pressures (<1 Torr) require long path lengths to achieve sufficient absorbance.

Spectral Analysis & Interpretation

This section compares the spectral features of natural propene with Propene-2-13C. The data below synthesizes experimental values for natural propene with theoretically derived shifts for the isotopologue.

Comparative Spectral Table

| Vibrational Mode | Assignment | Normal Propene ( | Propene-2-13C ( | Shift ( |

| Asym Stretch | 3090 cm⁻¹ | 3088 cm⁻¹ | -2 cm⁻¹ | |

| Sym Stretch | 2950 cm⁻¹ | 2950 cm⁻¹ | ~0 cm⁻¹ | |

| Double Bond Stretch | 1650 cm⁻¹ | 1618 cm⁻¹ | -32 cm⁻¹ | |

| Deformation | 1450 cm⁻¹ | 1448 cm⁻¹ | -2 cm⁻¹ | |

| Scissoring | 1410 cm⁻¹ | 1408 cm⁻¹ | -2 cm⁻¹ | |

| Rocking | 912 cm⁻¹ | 905 cm⁻¹ | -7 cm⁻¹ |

Note: The C=C stretch is the primary diagnostic band. The methyl C-H stretches remain largely unperturbed as the C3 carbon is

.

Rotational Fine Structure

Gas-phase spectra exhibit P, Q, and R branches.

-

Q-Branch: The sharp central spike corresponding to

. For Propene-2-13C, the Q-branch of the C=C stretch will be centered at ~1618 cm⁻¹. -

P/R Branches: The rotational wings. The spacing between rotational lines (

) changes slightly due to the increased moment of inertia of the heavier

Diagnostic Decision Tree

Use the following logic to verify the identity and purity of a Propene-2-13C sample.

Figure 2: Logic flow for validating isotopic purity using IR spectral features.

Applications in R&D

Understanding the IR signature of Propene-2-13C is vital for several high-value applications:

-

Metabolic Flux Analysis (MFA):

-

Propene-2-13C is oxidized to propylene oxide or hydrated to isopropanol in biological systems.

-

IR monitoring of the off-gas allows real-time tracking of the labeled carbon without destructive sampling.

-

-

Reaction Mechanism Elucidation:

-

In catalytic polymerization (e.g., Ziegler-Natta), using 2-13C labeled monomer allows researchers to determine if the active site attacks the C1 or C2 position by analyzing the resulting polymer's IR/NMR signature.

-

-

Trace Gas Detection:

-

The shifted C=C band allows Propene-2-13C to be detected in the presence of high backgrounds of natural propene, acting as a "spectral hole" tracer.

-

References

-

NIST Mass Spectrometry Data Center. Propene (Gas Phase Spectrum). NIST Chemistry WebBook, SRD 69. Available at: [Link]

-

Daunt, S. J., et al. (2020).[1][2] First high-resolution infrared spectra of 2–13C-propane.[1][2] Journal of Molecular Structure, 1207, 127851. (Reference for isotopic methodology). Available at: [Link]

-

Wilson, E. B., Decius, J. C., & Cross, P. C. (1955). Molecular Vibrations: The Theory of Infrared and Raman Vibrational Spectra. McGraw-Hill.[3] (Foundational text for reduced mass calculations).

Sources

Thermodynamic Properties and Mechanistic Applications of 2-13C-Labeled Propene

Content Type: Technical Reference Guide Audience: Chemical Physicists, Metabolic Engineers, and Catalysis Researchers

Executive Summary

2-13C-propene (Propylene-2-13C, CAS: 37020-81-8) is a high-precision isotopic tracer essential for elucidating reaction mechanisms in heterogeneous catalysis and metabolic flux analysis (MFA). Unlike random labeling, the site-specific placement of Carbon-13 at the C2 position allows researchers to distinguish between competing pathways—such as 1,2- versus 2,1-insertion in Ziegler-Natta polymerization or specific oxidation pathways in bacterial metabolism—by tracking the magnetic resonance signature of the central carbon.

This guide provides a definitive analysis of the thermodynamic behavior of 2-13C-propene. While the electronic potential energy surface remains identical to natural propene (Born-Oppenheimer approximation), the mass increment introduces measurable shifts in vibrational frequencies, Zero Point Energy (ZPE), and entropy. We synthesize experimental baselines with statistical thermodynamic derivations to provide actionable data for high-sensitivity applications.

Molecular Characterization & Synthesis

The synthesis of 2-13C-propene requires rigorous control to prevent isotopic scrambling. The standard industrial route involves the dehydration of 2-13C-2-propanol, ensuring the label remains fixed at the central position.

Synthesis Workflow

The production logic follows a dehydration pathway favored for its high regioselectivity.

Figure 1: Synthetic pathway for 2-13C-propene via alcohol dehydration. The C2 label integrity is maintained throughout the reduction and elimination steps.

Purity Verification Protocol

Objective: Confirm isotopic enrichment (>99%) and chemical purity (>99.5%).

-

1H-NMR (400 MHz, CDCl3): The methyl doublet (CH3) and terminal vinyl protons (=CH2) will show large 1J_CH coupling constants (~125-160 Hz) to the labeled C2, distinct from the satellite peaks in natural abundance samples.

-

13C-NMR: A dominant singlet at ~133 ppm (C2) is observed. The absence of C1/C3 signals (except as satellites) confirms specific labeling.

Thermodynamic Properties

The thermodynamic profile of 2-13C-propene is derived from the standard properties of propene (

Fundamental Constants

| Property | Natural Propene ( | 2-13C-Propene ( | Causality |

| Molecular Weight | 42.08 g/mol | 43.09 g/mol | Neutron addition at C2. |

| Boiling Point (1 atm) | 225.4 K (-47.7 °C) | ~225.5 K | Inverse Isotope Effect: Heavier isotopologues often have slightly higher boiling points due to reduced zero-point vibrational energy in the liquid lattice, though the effect for C-13 is minute compared to Deuterium. |

| Critical Temperature ( | 364.9 K | ~365.0 K | Scaling with mass/polarizability density. |

| Enthalpy of Formation ( | +20.42 kJ/mol | +20.35 kJ/mol (Est.) | ZPE Lowering: The C-C and C=C bonds involving |

Vapor Pressure Isotope Effect (VPIE)

The VPIE is a critical parameter for separation science. For 2-13C-propene, the effect is defined as

-

Normal VPIE (

): Generally observed at lower temperatures where the quantum mechanical ZPE difference dominates. -

Crossover: For hydrocarbons, the VPIE is extremely small (

) and may cross over (Inverse VPIE) depending on the temperature range, but 2-13C-propene is expected to be slightly less volatile than natural propene.

Statistical Thermodynamic Functions

The primary thermodynamic shift arises from the partition function ratio . The translational and rotational partition functions scale with mass and moments of inertia.

-

Translational Entropy (

): -

Vibrational Heat Capacity (

): The C=C stretch (

Experimental Methodologies

Protocol A: Differential Manometry for VPIE Measurement

Purpose: To measure the minute vapor pressure difference between natural and 2-13C-propene.

Equipment:

-

Dual-sample cell (stainless steel) immersed in a variable temperature cryostat (control

K). -

Capacitance Diaphragm Gauge (CDG) with 0.01 Torr resolution.

Step-by-Step Procedure:

-

Degassing: Subject both natural and 2-13C-propene samples to three freeze-pump-thaw cycles using liquid nitrogen to remove dissolved air/volatiles.

-

Loading: Condense equal moles of each gas into the reference and sample sides of the differential cell.

-

Equilibration: Set cryostat to 200 K. Allow 60 minutes for thermal equilibrium.

-

Measurement: Record the differential pressure (

) directly. -

Step-Scan: Increase temperature in 10 K increments up to 300 K.

-

Validation: Plot

vs

Protocol B: 13C-Metabolic Flux Analysis (MFA) Tracer Experiment

Purpose: Use 2-13C-propene to trace carboxylation pathways in alkene-oxidizing bacteria (e.g., Xanthobacter).

Workflow:

-

Culture Prep: Grow bacteria in minimal media with 2-13C-propene as the sole carbon source (supplied as gas phase, 5% v/v in air).

-

Quenching: Rapidly filter cells and quench metabolism with -40°C methanol/acetonitrile (60:40).

-

Extraction: Vortex with chloroform to extract intracellular metabolites.

-

Derivatization: Treat polar phase with MOX/TBDMS to volatilize amino acids and central metabolites.

-

GC-MS Analysis: Monitor mass isotopomer distributions (MID).

-

Insight: If propene is carboxylated to methacrylate, the label position shifts. If hydrated to isopropanol -> acetone -> pyruvate, the C2 label will appear in the carbonyl of Acetyl-CoA or C2 of pyruvate.

-

Applications in Mechanism Elucidation[1]

Catalytic Polymerization (Ziegler-Natta / Metallocene)

In polypropylene synthesis, the "regio-errors" (mis-insertions) determine the melting point and crystallinity of the polymer.

-

1,2-Insertion (Primary): The methylene (

) binds to the metal. The label (C2-CH) ends up in the polymer backbone methine. -

2,1-Insertion (Secondary): The methine (CH-CH3) binds to the metal.

-

Detection: By using 2-13C-propene, researchers can quantify the ratio of 1,2 vs 2,1 insertions by integrating the distinct chemical shifts of the labeled carbon in the polymer chain, without interference from the methyl or methylene signals.

Figure 2: Mechanistic divergence in propene polymerization. The 2-13C label acts as a beacon, allowing NMR to distinguish between standard propagation and regio-defects.

References

-

Sigma-Aldrich. (2024). Propene-2-13C Product Specification & Safety Data Sheet. Link

-

Bigeleisen, J., & Mayer, M. G. (1947). "Calculation of Equilibrium Constants for Isotopic Exchange Reactions." The Journal of Chemical Physics, 15(5), 261–267. Link

-

Resconi, L., et al. (2000). "Selectivity in Propene Polymerization with Metallocene Catalysts." Chemical Reviews, 100(4), 1253–1346. Link

-

Antoniewicz, M. R. (2015). "Methods and advances in metabolic flux analysis: a mini-review." Journal of Industrial Microbiology & Biotechnology, 42, 317–325. Link

-

NIST Chemistry WebBook. (2024). Propene: Gas Phase Thermochemistry. SRD 69.[1] Link

Sources

An In-Depth Technical Guide to Hyperfine Coupling Constants in EPR Studies of Propene-2-¹³C

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical principles, experimental methodologies, and computational approaches for determining hyperfine coupling constants in Electron Paramagnetic Resonance (EPR) studies of the propene-2-¹³C radical cation. This isotopically labeled molecule serves as a critical model system for understanding spin density distribution and molecular structure in organic radicals.

Theoretical Foundation of Hyperfine Interactions

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for studying species with unpaired electrons. The interaction of an unpaired electron's spin with the magnetic moments of nearby nuclei leads to the splitting of EPR spectral lines, a phenomenon known as hyperfine splitting. This interaction is quantified by the hyperfine coupling constant (hfc), which provides invaluable information about the electronic structure and bonding within a radical species.

The hyperfine coupling is a composite of two primary interactions:

-

Fermi Contact Interaction: This is an isotropic interaction that arises from the non-zero probability of the unpaired electron being at the position of a nucleus. It is, therefore, only significant for electrons in s-orbitals, which have a finite electron density at the nucleus.

-

Dipolar Interaction: This is an anisotropic interaction that depends on the relative orientation of the electron and nuclear magnetic moments. It provides information about the spatial distribution of the unpaired electron's wavefunction.

In solution, rapid molecular tumbling averages out the anisotropic dipolar interactions, resulting in an isotropic EPR spectrum where the splitting is determined by the isotropic hyperfine coupling constant, a. In solid matrices, both isotropic and anisotropic components contribute to the spectrum.

For the propene-2-¹³C radical cation, the unpaired electron will interact with the various magnetic nuclei present: the protons (¹H) at the C1, C2, and C3 positions, and the ¹³C nucleus at the C2 position. The magnitude of the hyperfine coupling to each nucleus is directly proportional to the spin density at that nucleus.

Experimental Methodology: Matrix Isolation EPR Spectroscopy

The transient and reactive nature of the propene radical cation necessitates specialized experimental techniques for its generation and study. Matrix isolation is the most common method, where the radical is generated and trapped in an inert, rigid matrix at cryogenic temperatures. This prevents radical recombination and other reactions, allowing for detailed spectroscopic analysis.

Step-by-Step Experimental Protocol

-

Sample Preparation: A dilute solution of the precursor molecule, propene-2-¹³C, is prepared in a suitable matrix material. Halocarbon matrices, such as Freon (e.g., CFCl₃, CF₂ClCFCl₂), are frequently used due to their ability to stabilize radical cations.

-

Matrix Deposition: The solution is slowly deposited onto a cold finger, typically cooled to 77 K (liquid nitrogen temperature) or lower, within a high-vacuum chamber. This forms a rigid, glassy matrix.

-

Radical Generation: The trapped propene-2-¹³C molecules are ionized to form radical cations. This is commonly achieved through exposure to ionizing radiation, such as X-rays or γ-rays, from a source like ⁶⁰Co.

-

EPR Spectroscopy: The cold finger is then transferred to the EPR spectrometer. The spectrum is recorded at a low temperature to maintain the integrity of the matrix and the trapped radicals.

-

Data Analysis: The resulting EPR spectrum is analyzed to extract the hyperfine coupling constants for each magnetic nucleus. This often involves spectral simulation to accurately determine the coupling constants and line shapes.

The experimental workflow for a typical matrix isolation EPR study is illustrated in the diagram below.

Caption: Experimental workflow for matrix isolation EPR of propene-2-¹³C radical cation.

Computational Chemistry in EPR Spectroscopy

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool for predicting and interpreting EPR parameters.[1] These calculations can provide theoretical hyperfine coupling constants that can be compared with experimental values, aiding in the assignment of spectral features and providing deeper insights into the electronic structure of the radical.

Computational Protocol

-

Geometry Optimization: The first step is to obtain the equilibrium geometry of the propene-2-¹³C radical cation using a suitable level of theory (e.g., B3LYP functional with a 6-31G* basis set).

-

Hyperfine Coupling Calculation: Using the optimized geometry, the hyperfine coupling constants are calculated. Specialized basis sets, such as EPR-II or EPR-III, are often employed for this purpose as they are specifically designed for the accurate calculation of EPR parameters.

-

Comparison with Experiment: The calculated isotropic and anisotropic hyperfine coupling constants are then compared with the experimentally determined values. Good agreement between theory and experiment provides confidence in both the structural model of the radical and the interpretation of the EPR spectrum.

The relationship between the experimental and theoretical approaches is synergistic. Experimental data validates the computational models, while theoretical calculations provide a framework for understanding the experimental observations at a fundamental level.

Caption: Synergy between experimental and theoretical methods in EPR studies.

Hyperfine Coupling Data for Propene-2-¹³C Radical Cation

A comprehensive search of the current literature did not yield specific, publicly available experimental or theoretical hyperfine coupling constants for the propene-2-¹³C radical cation. The following table is therefore presented as a template to be populated when such data becomes available. The values for the allyl radical, a structurally related species, are included for illustrative purposes.

| Nucleus | Position | Isotropic hfc (a_iso) [G] | Anisotropic hfc (A_aniso) [G] | Source |

| ¹³C | C2 | Data not available | Data not available | |

| ¹H | C2 | Data not available | Data not available | |

| ¹H | C1 (CH₂) | Data not available | Data not available | |

| ¹H | C3 (CH₃) | Data not available | Data not available | |

| ¹³C (Allyl) | Center | 17.21 | Data not available | [2] |

| ¹³C (Allyl) | End | 21.93 | Data not available | [2] |

Conclusion and Future Directions

Future experimental work should focus on the generation and EPR characterization of the propene-2-¹³C radical cation in various matrices to obtain its hyperfine coupling constants. These experimental results would be invaluable for benchmarking and refining computational models, leading to a more accurate and predictive understanding of spin density distribution in alkene radical cations. Such fundamental knowledge is crucial for a wide range of applications, from understanding reaction mechanisms in organic chemistry to the design of novel materials with specific electronic properties.

References

-

McManus, H. J., Fessenden, R. W., & Chipman, D. M. (1988). Carbon-13 hyperfine constants of allyl radical. The Journal of Physical Chemistry, 92(13), 3778-3781. [Link]

- Shiotani, M. (1987). ESR Studies of Radical Cations in Solid Matrices. Magnetic Resonance Review, 12(6), 333-376.

- Itagaki, Y., Shiotani, M., Hasegawa, A., & Kawazoe, H. (2000). EPR Spectra and Structure of the Radical Cations of Fluorinated Ethylenes and Propenes. Bulletin of the Chemical Society of Japan, 73(11), 2437-2443.

- Toriyama, K., Nunome, K., & Iwasaki, M. (1981). EPR studies of the formation of alkene cations due to ion–molecule reactions in the 77 K radiolysis of pentane and hexane containing additives. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 77(4), 683-693.

- Barone, V., Grand, A., Minichino, C., & Subra, R. (1996). Calculations of Isotropic Hyperfine Coupling Constants of Organic Radicals. An Evaluation of Semiempirical, Hartree−Fock, and Density Functional Methods. The Journal of Physical Chemistry, 100(47), 18522-18530.

- Gorelsky, S. I., & Lever, A. B. P. (2001). A Combined EPR and DFT Study of the Overcrowded Aromatic Radical Cations from Friedel–Crafts Alkylation Reactions. Journal of Organometallic Chemistry, 634(1), 33-42.

-

Ghosh, A. K., & Rawal, V. H. (2021). An Air-Stable Alkene-Derived Organic Radical Cation. ACS Omega, 6(51), 35645-35649. [Link]

-

Shiotani, M., Nagata, Y., & Sohma, J. (1984). Electron spin resonance studies on propylene radical cation. The Journal of Physical Chemistry, 88(18), 4078-4082. [Link]

- Bolton, J. R., & Fraenkel, G. K. (1964). Isotropic Hyperfine Effects in EPR Spectra. In Electron Spin Resonance of Metal Complexes. Springer, Boston, MA.

-

Tormyshev, V. M., et al. (2017). Triarylmethyl Radicals: EPR Study of 13C Hyperfine Coupling Constants. Zeitschrift für Physikalische Chemie, 231(4), 777-794. [Link]

- Kaupp, M., Bühl, M., & Malkin, V. G. (Eds.). (2004).

-

Bobko, A. A., et al. (2021). A 13C-labeled triarylmethyl radical as EPR spin probe highly sensitive to molecular tumbling. Chemical Communications, 57(2), 223-226. [Link]

- Neese, F. (2001). A combination of DFT and semiempirical methods for the calculation of hyperfine coupling constants in transition metal complexes. Journal of Chemical Physics, 115(24), 11080-11096.

-

Gohr, S., et al. (2023). Gauging the importance of structural parameters for hyperfine coupling constants in organic radicals. RSC advances, 13(23), 14565-14574. [Link]

-

Chemistry LibreTexts. (2023). Hyperfine Splitting. [Link]

Sources

Technical Guide: Rotational Barriers in Propene-2-13C Molecular Structure

Executive Summary

The Benchmark for Conformational Dynamics

In the precise world of structural chemistry and pharmacophore modeling, the methyl group (

This guide details the experimental and theoretical framework for determining the internal rotational barrier (

Part 1: Theoretical Framework

The Physics of Internal Rotation

The rotation of a methyl group against a rigid molecular frame (the vinyl group in propene) is not free. It is hindered by a potential barrier, primarily threefold (

The potential function

- : The angle of internal rotation.

- : The height of the primary barrier.

-

: A higher-order correction (typically negligible,

Why Propene-2-13C?

Isotopic substitution at the C2 position (the central "frame" carbon) is strategic:

-

Symmetry Breaking: It ensures the determination of the

(substitution) structure without altering the -

Moment of Inertia Tuning: It modifies the principal moments of inertia (

) without significantly changing the reduced mass (

Part 2: Experimental Methodology

Protocol: Fourier Transform Microwave (FTMW) Spectroscopy[1][2][3][4][5]

To resolve the minute "tunneling splittings" caused by the rotational barrier, we utilize supersonic jet-cooled FTMW spectroscopy. This method reduces the sample temperature to

Step-by-Step Workflow

-

Precursor Synthesis:

-

Reaction: Catalytic dehydration of 2-propanol-2-13C over

-alumina at 350°C. -

Purification: Trap-to-trap distillation to remove water and unreacted alcohol. Verify purity via GC-MS (>99%).

-

-

Supersonic Expansion:

-

Carrier Gas: Neon or Argon (1-2 atm backing pressure).

-

Mixture: 1% Propene-2-13C in carrier gas.

-

Nozzle: Pulsed solenoid valve (1 mm orifice), opening for

. -

Effect: Adiabatic expansion cools rotational degrees of freedom, collapsing the Boltzmann distribution to the ground state (

).

-

-

Excitation & Detection:

-

Chirp: A high-power microwave pulse (1-18 GHz) polarizes the molecular ensemble.

-

FID: As molecules relax, they emit a Free Induction Decay (FID) signal.[1]

-

Digitization: The time-domain signal is recorded and processed via Fast Fourier Transform (FFT) to yield the frequency spectrum.

-

Visualization: The Spectroscopic Workflow

Figure 1: Operational workflow for measuring rotational barriers using Supersonic Jet FTMW Spectroscopy.

Part 3: Data Analysis & Results

The Tunneling Splitting

In a rigid rotor, spectral lines are singletons. In Propene-2-13C, the finite barrier (

The magnitude of this splitting is inversely proportional to the barrier height

Quantitative Data: Propene-2-13C Parameters

The following parameters are derived from fitting the microwave spectrum using the Principal Axis Method (PAM) Hamiltonian.

| Parameter | Value | Unit | Significance |

| 11.160 | amu | Rotation about the C-C bond axis | |

| 54.318 | amu | Perpendicular in-plane rotation | |

| 62.382 | amu | Perpendicular out-of-plane rotation | |

| 698.4 ± 0.5 | cm | Energy required for methyl rotation | |

| ~1.99 | kcal/mol | Thermally accessible at room temp | |

| ~33 | Dimensionless | Index of "stiffness" of the rotor |

Data sourced and synthesized from Lide (1957) and Hirota (1966) benchmarks.

Analysis Logic: The Self-Validating Loop

To ensure trustworthiness (E-E-A-T), the analysis must be self-validating:

-

Prediction: Use ab initio (DFT/B3LYP) to predict rotational constants (

). -

Assignment: Locate the strong

-type transitions ( -

Splitting Check: Identify the A/E doublets. If the splitting pattern does not match the predicted internal rotation parameter (

), the assignment is incorrect. -

Refinement: Iteratively fit

until the root-mean-square (RMS) error of the fit approaches the experimental uncertainty (< 2 kHz).

Part 4: Application to Drug Development

From Propene to Pharmacophores

Why should a drug developer care about Propene-2-13C? Because conformational entropy (

-

The Principle: When a drug binds to a protein, free rotations (like methyl groups) often become "locked." This loss of entropy imposes an energetic penalty (

per rotor). -

The Application: By using the Propene-2-13C protocols, scientists can measure the barriers of methyl groups in lead compounds.

-

Low Barrier (

): High entropic penalty upon binding. -

High Barrier (

): Pre-organized conformation; lower entropic penalty.

-

Decision Pathway for Ligand Optimization

Figure 2: Logic flow for utilizing rotational barrier data in ligand optimization.

References

-

Microwave Spectra of Molecules Exhibiting Internal Rotation.[2][3] I. Propylene Source:[2][3] The Journal of Chemical Physics (Lide & Mann, 1957) URL:[Link] Relevance: Establishes the foundational moments of inertia for Propene-2-13C (

). -

Microwave Spectrum of Propylene. II. Potential Function for the Internal Rotation of the Methyl Group Source: The Journal of Chemical Physics (Hirota, 1966) URL:[3][Link] Relevance: Refines the

barrier to -

Chirped-Pulse Fourier Transform Microwave Spectroscopy Source: Review of Scientific Instruments (Brown et al., 2008) URL:[Link] Relevance: Defines the modern experimental standard for broadband rotational spectroscopy.

-

Isotope Effects on Radiative Thermal Transport Source: arXiv (Xie & Song, 2022) URL:[Link] Relevance: Provides context on how isotopic substitution (mass effect) influences phonon lines and rotational/vibrational coupling.

Sources

Technical Guide: Mass Spectrometry Fragmentation of Propene-2-13C

Executive Summary

This guide details the electron ionization (EI) mass spectrometry behavior of Propene-2-13C (

This document is designed for researchers utilizing stable isotope labeling for metabolic flux analysis (MFA) or reaction mechanism studies. It moves beyond simple spectrum matching to provide a predictive framework for interpreting m/z shifts.

Fundamentals of Propene Ionization[1]

To interpret the labeled spectrum, we must first establish the baseline behavior of the unlabeled congener (

The Molecular Ion ( )

Upon electron impact (70 eV), propene forms a radical cation.

-

Unlabeled Propene:

42. -

Propene-2-13C:

43.

The Base Peak (Allylic Cleavage)

The dominant fragmentation channel for propene is the loss of a hydrogen radical (

-

Mechanism:

-

Unlabeled Shift:

(Base Peak). -

Labeled Shift:

.-

Note: Since the label is on the carbon skeleton, and only hydrogen is lost, the

atom is retained in the allyl fragment. The base peak shifts from m/z 41 to m/z 42.

-

The Scrambling Enigma: Carbon Randomization

The critical nuance in interpreting Propene-2-13C spectra is the Propene-Cyclopropane rearrangement . Before fragmentation occurs, the molecular ion possesses sufficient internal energy to isomerize into a cyclopropane radical cation. This process effectively "scrambles" the carbon atoms.

If the molecule fragments before scrambling, the label remains at position 2. If it fragments after scrambling, the label is statistically randomized across the three carbon positions.

Mechanistic Pathway Visualization

The following diagram illustrates the equilibrium between the propene and cyclopropane radical cations, demonstrating why position-specific labels can be lost or shifted unexpectedly.

Figure 1: The isomerization equilibrium allows the

Detailed Fragmentation Channels

This section analyzes the specific m/z shifts observed for Propene-2-13C compared to natural propene.

The C3 Fragment Series (Label Retention)

These fragments retain all three carbon atoms; thus, they all shift by +1 mass unit.

| Fragment Ion | Structure | Unlabeled m/z | Propene-2-13C m/z | Notes |

| Molecular Ion | 42 | 43 | Parent peak. | |

| Allyl Cation | 41 | 42 | Base peak (100%). Loss of H•. | |

| Propargyl Cation | 39 | 40 | Loss of 2H from Allyl. |

The C2 Fragment Series (The Scrambling Evidence)

The formation of the vinyl cation (

-

Scenario A (Direct Cleavage):

-

Structure:

-

Loss of terminal methyl (

) leaves -

Result: m/z 28 .

-

-

Scenario B (Scrambled Cleavage):

-

If the carbon skeleton randomizes, the "methyl" group lost could contain the

atom. -

Loss of

leaves -

Result: m/z 27 .

-

Observation: In the mass spectrum of Propene-2-13C, you will observe a split signal in the C2 region. While m/z 28 is favored (direct cleavage), the presence of a significant m/z 27 peak is the diagnostic signature of carbon scrambling.

Fragmentation Tree Diagram

Figure 2: Fragmentation tree showing the divergence in the C2 region due to label loss vs. retention.

Experimental Protocol: System Suitability

To ensure accurate detection of these isotopic shifts, the mass spectrometer must be tuned correctly to resolve m/z 42 from m/z 43 without "bleed" (crosstalk).

Instrument Parameters (GC-MS)

-

Ionization Source: Electron Ionization (EI).[1]

-

Electron Energy: 70 eV (Standard). Note: Lowering energy to 15-20 eV can reduce scrambling, potentially simplifying the spectrum, though sensitivity will drop.

-

Source Temperature: 230°C.[2]

-

Scan Range: m/z 10 – 100 (Low mass cutoff is critical to see m/z 27/28).

Step-by-Step Workflow

-

Background Subtraction: Propene is a volatile gas. Ensure the background air/water peaks (m/z 18, 28, 32) are subtracted carefully. Note that

is m/z 28, which interferes with the labeled vinyl cation. High-resolution MS or careful background subtraction is required. -

Standard Injection: Inject natural propene first. Confirm the 41/42 ratio (Natural abundance of

makes 42 approx 3.3% of 41). -

Labeled Injection: Inject Propene-2-13C.

-

Ratio Calculation: Calculate the ratio of m/z 28 to m/z 27.

-

If Ratio > 10:1

Minimal scrambling (Direct cleavage dominates). -

If Ratio

1:1 or 2:1

-

References

-

NIST Mass Spectrometry Data Center. (2023). Propene: Mass Spectrum (Electron Ionization).[3][1][2][4][5][6] NIST Chemistry WebBook, SRD 69.[4] Retrieved from [Link]

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.

- Harrison, A. G. (1992). Chemical Ionization Mass Spectrometry (2nd ed.). CRC Press.

- Levsen, K., & Schwarz, H. (1983). Gas-phase chemistry of radical cations. Mass Spectrometry Reviews.

Sources

- 1. Propene [webbook.nist.gov]

- 2. Propene [webbook.nist.gov]

- 3. mass spectrum of propene C3H6 CH3CH=CH2 fragmentation pattern of m/z m/e ions for analysis and identification of propene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Propene [webbook.nist.gov]

- 5. Propene [webbook.nist.gov]

- 6. 1-Propene, 2-methyl- [webbook.nist.gov]

Defining Propene-2-13C: A Technical Standard for Isotopic Purity in Metabolic Flux Analysis

Executive Summary

In the precise world of metabolic flux analysis (MFA) and catalytic mechanism studies, the integrity of the tracer defines the validity of the model. Propene-2-13C (CAS: 37020-81-8) serves as a critical probe for elucidating carbon backbones in TCA cycle intermediates and polymerization kinetics. However, the commercial definition of "purity" often conflates chemical homogeneity with isotopic enrichment, leading to experimental artifacts.

This guide delineates the rigorous technical standards for Propene-2-13C, establishing a distinction between Chemical Purity , Isotopic Enrichment , and Positional Isotopomer Purity . It provides a self-validating analytical workflow designed for researchers who require absolute certainty in their tracer data.

Part 1: The Purity Matrix – Definitions for Research

To ensure data integrity, researchers must treat purity as a three-dimensional matrix rather than a single percentage.

| Purity Parameter | Technical Definition | Criticality in Research | Acceptance Criteria (High-Grade) |

| Chemical Purity | The fraction of the sample that is Propene ( | High chemical impurities (e.g., propane, propyne) skew molar concentration calculations and reaction stoichiometry. | |

| Isotopic Enrichment | The percentage of Carbon atoms at the C2 position that are | Low enrichment dilutes the signal-to-noise ratio in NMR/MS, requiring longer acquisition times or higher concentrations. | |

| Positional Purity | The specificity of the | Scrambling invalidates metabolic models that rely on specific carbon atom transitions (e.g., distinguishing Pyruvate Carboxylase vs. Dehydrogenase flux). |

Part 2: Synthesis & Impurity Profiling (Causality)

Understanding the synthesis route is the only way to predict and control specific impurities. The industry-standard production of Propene-2-13C involves the acid-catalyzed dehydration of 2-Propanol-2-13C .

The Mechanism and Its Byproducts

The reaction proceeds via an E1 elimination mechanism. The secondary carbocation intermediate is formed at the C2 position.

-

Primary Reaction:

-

Side Reaction (Ether Formation): Incomplete dehydration or lower temperatures favor the formation of Diisopropyl ether (labeled).

-

Side Reaction (Isomerization): At extreme temperatures, trace isomerization to propyne or propadiene can occur, though rare in controlled environments.

Synthesis Workflow Diagram

The following diagram illustrates the production logic and where impurities are rejected.

Figure 1: Synthesis and purification workflow for Propene-2-13C via alcohol dehydration.

Part 3: Analytical Validation Protocols

A Certificate of Analysis (CoA) is only as good as the method used to generate it. For Propene-2-13C, standard proton-decoupled carbon NMR is insufficient for quantitative purity due to the Nuclear Overhauser Effect (NOE).[1]

Protocol A: Quantitative -NMR (Inverse Gated Decoupling)

To accurately measure isotopic enrichment without signal distortion, the NOE must be suppressed, and relaxation delays must be sufficient.[2]

Objective: Determine Isotopic Enrichment and Positional Purity.

-

Sample Prep: Dissolve propene gas in deuterated chloroform (

) or benzene- -

Pulse Sequence: Use Inverse Gated Decoupling (zgig) .

-

Why: The proton decoupler is ON during acquisition (to remove splitting and simplify the spectrum to singlets) but OFF during the relaxation delay. This eliminates the NOE signal enhancement, ensuring peak area is proportional to the number of nuclei.

-

-

Parameters:

-

Relaxation Delay (D1): Must be

(Longitudinal Relaxation Time). For the olefinic C2 carbon, this is typically 10–20 seconds. Set D1 to 60s to be safe. -

Pulse Angle:

.

-

-

Data Analysis:

-

Integrate the C2 signal (

ppm). -

Check for satellites or signals at C1/C3 positions.

-

Compare against a natural abundance standard (Benzene or TMS) added gravimetrically to calculate absolute enrichment.

-

Protocol B: GC-MS for Chemical Purity

Objective: Detect non-propene hydrocarbon impurities.

-

Column: Porous Layer Open Tubular (PLOT) column (e.g.,

). -

Carrier: Helium.

-

Detection: FID (Flame Ionization Detector) for quantification; MS for identification.

-

Limit of Detection: Ensure the method can detect <100 ppm of propyne or propadiene.

Analytical Decision Tree

Figure 2: Analytical decision tree for validating Propene-2-13C batch quality.

Part 4: Applications in Metabolic Flux Analysis (MFA)

The utility of Propene-2-13C extends beyond simple tracing; it is a probe for pathway discrimination.

The TCA Cycle Entry Point

In mammalian cell culture or microbial fermentation, propene is often oxidized to propylene oxide and subsequently to pyruvate or acetyl-CoA depending on the engineered pathway. The C2 label provides a unique signature.

-

Pathway A (Pyruvate Dehydrogenase - PDH):

-

Pyruvate (

) -

The label moves from the ketone carbon of pyruvate to the carbonyl carbon of Acetyl-CoA.

-

-

Pathway B (Pyruvate Carboxylase - PC):

-

Pyruvate (

) + -

The label remains on the internal carbon skeleton.

-

By analyzing the isotopomer distribution of downstream metabolites (e.g., Citrate, Glutamate) using the protocols defined above, researchers can quantify the flux ratio between PDH and PC, a critical metric in cancer metabolism and drug development.

References

-

Sigma-Aldrich. Propene-2-13C Product Specifications and CAS 37020-81-8 Data. Retrieved from

-

National Institute of Standards and Technology (NIST). Propene (1-Propene) Gas Phase IR and Mass Spectra. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

IUPAC. Compendium of Chemical Terminology (the "Gold Book"). Definitions of Isotopic Enrichment and Chemical Purity. Retrieved from [Link]

-

Caytan, E., et al. (2007). Improvement of the inverse-gated-decoupling sequence for a faster quantitative analysis by 13C NMR spectroscopy. Talanta. (Demonstrates the necessity of NOE suppression). Retrieved from [Link]

-

Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Precision Hydroformylation of Propene-2-13C

Abstract

This guide details the protocol for the rhodium-catalyzed hydroformylation of Propene-2-13C (

Strategic Experimental Design

The Challenge of the Label

Propene-2-13C is a high-cost gas (approx. $500–$1,000/L). Standard high-pressure autoclaves operate with significant headspace, leading to poor atom economy if the gas phase is not fully consumed.

-

Solution: We employ a Cryogenic Transfer Protocol (CTP). The labeled propene is condensed quantitatively into the reactor, eliminating dead-volume losses associated with gas-phase pressurization.

Mechanistic Fate of the C Label

The position of the label in the final aldehyde depends entirely on the regioselectivity of the hydrometalation step (Markovnikov vs. Anti-Markovnikov).

-

Pathway A (Linear - Anti-Markovnikov): Hydride adds to C2 (

C), Rh adds to C1. CO insertion at C1 yields n-butanal with the label at C3 ( -

Pathway B (Branched - Markovnikov): Hydride adds to C1, Rh adds to C2 (

C). CO insertion at C2 yields isobutyraldehyde with the label at C2 (

Catalyst Selection[1]

-

For Linear Selectivity (n:iso > 30:1): Rh(acac)(CO)

+ Biphephos . The bulky bis-phosphite ligand enforces steric crowding, favoring terminal coordination. -

For Mixed/Branched Selectivity: Rh(acac)(CO)

+ PPh

Reaction Mechanism & Label Tracking

The following diagram illustrates the divergence in the catalytic cycle and the resulting position of the

Figure 1: Mechanistic divergence of Propene-2-13C hydroformylation. Green path yields C3-labeled n-butanal; Yellow path yields C2-labeled isobutyraldehyde.

Experimental Protocol

Equipment & Materials

-

Reactor: 50 mL Hastelloy or Stainless Steel high-pressure autoclave with magnetic stirring.

-

Gas Manifold: Stainless steel vacuum line with a calibrated volume (approx. 100-500 mL) and pressure transducer (0-10 bar).

-

Cooling: Liquid Nitrogen (LN2) and Acetone/Dry Ice bath.

-

Chemicals:

-

Propene-2-13C (99 atom%

C, Lecture Bottle).[1] -

Precursor: Rh(acac)(CO)

(CAS: 14874-82-9). -

Ligand: Biphephos (CAS: 118803-36-6) or Triphenylphosphine (PPh

). -

Solvent: Anhydrous Toluene (degassed).

-

Syngas: 1:1 CO:H

mixture (Grade 5.0).

-

Step-by-Step Procedure

Phase 1: Catalyst Preparation (Glovebox)

-

In an N

-filled glovebox, weigh Rh(acac)(CO)-

Note: For PPh

, use a 1:100 ratio (300 mg) to ensure stability.

-

-

Dissolve in 15 mL of anhydrous toluene. The solution should be clear yellow.

-

Transfer the solution into the autoclave base. Add a magnetic stir bar.

-

Seal the autoclave head loosely and transfer to the fume hood.

Phase 2: Quantitative Gas Transfer (Cryogenic)

This step replaces standard gas flushing to prevent loss of

-

Evacuation: Connect the autoclave to the vacuum manifold. Tighten the seal. Freeze the solvent (Toluene) using LN2. Evacuate the headspace to <0.1 mbar to remove N

. -

Dosing:

-

Close the reactor valve.

-

Fill the Calibrated Volume on the manifold with Propene-2-13C from the lecture bottle.

-

Record Pressure (

) and Temperature (

-

-

Transfer:

-

Keep the autoclave in LN2 (Toluene is frozen solid).

-

Open the valve between the Calibrated Volume and the Autoclave. The propene will cryo-condense into the reactor (bp -47°C).

-

Wait until the manifold pressure drops to near zero (

). -

Close the autoclave valve.

-

Warm up: Replace LN2 with a warm water bath to thaw the toluene and propene. Caution: Pressure will rise.

-

Phase 3: Reaction

-

Syngas Pressurization: Connect the autoclave to the Syngas (CO/H

) line. -

Pressurize to 10 bar (150 psi) with Syngas at room temperature.

-

Note: Do not purge. The headspace is already vacuum/propene vapor.

-

-

Heating: Heat the reactor to 80°C with vigorous stirring (1000 rpm).

-

Reaction Time: 4–16 hours. Monitor gas uptake if a reservoir is attached.

-

-

Termination: Cool to room temperature, then to 0°C on ice.

-

Venting: Carefully vent the excess Syngas.

-

Tip: Vent through a cold trap (-78°C) to catch any volatile aldehyde or unreacted propene if yield verification is required.

-

Phase 4: Workup & Analysis

-

Open the autoclave. The solution should be clear to pale yellow.

-

Filtration: Filter through a small plug of silica or Celite to remove Rhodium black (if any decomposed).

-

Analysis: Take a 0.5 mL aliquot for NMR. Dilute with CDCl

.

Analytical Characterization

Verify the position of the label using

| Product | Structure | Label Position | Expected | Multiplicity |

| n-Butanal | CH | C3 ( | 15.7 - 16.2 | Enhanced Singlet |

| Isobutyraldehyde | (CH | C2 ( | 41.0 - 41.5 | Enhanced Singlet |

| Impurity: Propane | CH | C2 | 16.3 | Singlet |

Note: Chemical shifts are referenced to CDCl

Troubleshooting & Safety

Troubleshooting

-

Low Conversion:

-

Purity of Propene-2-13C: Ensure no O

was introduced during the lecture bottle connection. -

CO Poisoning: If pressure is too high (>50 bar), Rh catalysis can be inhibited. Stick to 10-20 bar.

-

-

Low Regioselectivity (n:iso < 10:1 with Biphephos):

-

Ligand Oxidation: Biphephos is sensitive to air. Ensure glovebox handling is strict.

-

Temperature too high: Lower to 60-70°C to improve linearity at the cost of rate.

-

Safety

-

Carbon Monoxide (CO): Highly toxic. All venting must be done in a fume hood with a CO monitor active.

-

High Pressure: Ensure the autoclave is rated for at least 100 bar, even if operating at 20 bar.

-

Cryogens: Toluene expands upon thawing. Ensure the reactor is not 100% liquid full (max 60% fill volume).

References

-

Mechanistic Foundation: Evans, D. A.; Osborn, J. A.; Wilkinson, G. "Hydroformylation of Alkenes by Use of Rhodium Complex Catalysts." Journal of the Chemical Society A, 1968 , 3133–3142. Link

-

Regioselectivity (Biphephos): Billig, E.; Abatjoglou, A. G.; Bryant, D. R. "Bisphosphite Catalysts." U.S. Patent 4,769,498, 1988 . (Union Carbide). Link

-

Propene Hydroformylation Kinetics: Deshpande, R. M.; et al. "Kinetics of Hydroformylation of Propylene using Homogeneous Rh-PPh3 Complex Catalyst." Chemical Engineering Science, 1993 , 48(9), 1643-1650. Link

-

Isotopic Gas Handling: "Handling Stable Isotope Gases." Cambridge Isotope Laboratories Technical Notes. Link

-

NMR Data: "Spectral Database for Organic Compounds (SDBS)." SDBS No. 1165 (Butanal). Link

Sources

Investigating zeolitic catalysis pathways with Propene-2-13C

This Application Note is structured as a high-level technical guide for investigating zeolitic catalysis mechanisms using isotopically labeled Propene-2-13C. It deviates from standard templates to prioritize experimental logic, data integrity, and mechanistic causality.

Mechanistic Elucidation of Propene Transformation via Propene-2-13C and In Situ MAS NMR

Executive Summary

The transformation of light olefins over acidic zeolites (e.g., H-ZSM-5, H-SAPO-34) is a cornerstone of petrochemical processes, including oligomerization, aromatization, and the Methanol-to-Olefins (MTO) reaction. However, the exact nature of the "Hydrocarbon Pool" (HCP) and the competition between concerted oligomerization and stepwise carbenium ion mechanisms remain debated.

This guide details a rigorous protocol for using Propene-2-13C as a mechanistic probe. Unlike natural abundance studies, site-specific labeling at the C2 position breaks the symmetry of the propene molecule, allowing researchers to distinguish between:

-

True Oligomerization: Retention of the 13C label at specific backbone positions.

-

Scrambling/HCP: Randomization of the label indicating deep skeletal isomerization or pooling via cyclopentenyl cation intermediates.

Strategic Foundation: Why Propene-2-13C?

In zeolitic catalysis, the fate of the carbon backbone defines the mechanism.

-

Natural Propene: 1H NMR is often broadened by dipolar couplings; 13C natural abundance (1.1%) is too low for time-resolved in situ studies.

-

Propene-2-13C:

-

Signal Enhancement: Provides ~100-fold sensitivity gain, enabling single-pulse acquisition (quantitative) rather than relying solely on Cross-Polarization (CP).

-

Mechanistic Contrast:

-

Dimerization (Hexene formation): If 2-13C propene dimerizes via a standard carbocation mechanism, the resulting hexene will have labels at specific positions (e.g., C2 and C4/C5 depending on the isomer).

-

Scrambling: If the reaction proceeds via a protonated cyclopropane intermediate or an active HCP cycle, the label will scramble into the C1 or C3 positions of the products.

-

-

Experimental Protocol: In Situ MAS NMR

Objective: Monitor the evolution of Propene-2-13C adsorbed on H-ZSM-5 under reaction conditions (298 K – 673 K).

Phase 1: Catalyst Activation (The "Dry" Standard)

Water is the enemy of carbenium ion observation. Rigorous dehydration is non-negotiable.

-

Material: H-ZSM-5 (Si/Al ratio ~20–50).

-

Packing: Pack ~100 mg of zeolite into a 7 mm ZrO2 MAS rotor. Use a rotor cap capable of withstanding internal pressure (e.g., Torlon or Vespel).

-

Dehydration:

-

Connect the rotor (uncapped or with a porous cap) to a high-vacuum line (<

mbar). -

Heat incrementally: Ambient

393 K (1 h) -

Rationale: Removes physisorbed water and frees Brønsted Acid Sites (BAS).

-

Phase 2: Controlled Adsorption (The "Vacuum" Loading)

Precise stoichiometry prevents over-saturation and pore blockage.

-

Cooling: Cool the sample to ambient temperature under dynamic vacuum.

-

Dosing:

-

Connect a calibrated volume of Propene-2-13C gas (99% enrichment).

-

Dose onto the zeolite at a loading of ~0.5 to 1.0 molecules per acid site.

-

Condense the gas by cooling the rotor bottom with liquid nitrogen (77 K) to ensure quantitative transfer.

-

-

Sealing: Flame-seal the glass ampoule or tightly close the valve-equipped rotor under vacuum.

Phase 3: Reaction & Acquisition (The "Pulse" Standard)

Instrument: Bruker Avance III (or equivalent) 400-600 MHz Wide Bore.

-

Spinning: Spin the rotor at 3–5 kHz (low speed avoids frictional heating artifacts, though 10+ kHz is needed if CSA sidebands overlap).

-

Pulse Sequence:

-

HPDEC (High Power Decoupling): Use a single

pulse on 13C with high-power proton decoupling (e.g., SPINAL-64). -

Why: Direct excitation is quantitative. CP (Cross Polarization) distorts intensities based on cross-relaxation rates.

-

Recycle Delay: Set to 5–10 s (check

relaxation of the label).

-

-

Temperature Program:

-

Start at 298 K. Acquire reference spectrum.

-

Step-heat: 323 K, 373 K, 423 K, 473 K.

-

Acquire spectra at each plateau (approx. 15–30 min accumulation).

-

Data Analysis & Interpretation

Chemical Shift Library (Propene-2-13C)

Use this table to assign signals in your 13C MAS NMR spectra.

| Species | 13C Chemical Shift ( | Interpretation |

| Propene-2-13C (Gas) | ~135 | Unreacted / Physisorbed gas. |

| Propene-2-13C (Adsorbed) | 138 – 145 | Interaction with BAS (downfield shift). |

| Oligomers (Aliphatic) | 10 – 40 | Saturated carbons in dimers/trimers. |

| Oligomers (Olefinic) | 110 – 150 | C=C double bonds in linear oligomers. |

| Allyl Cations | 150 – 160 | Stabilized carbocations (Active species). |

| Cyclopentenyl Cations | 150 – 240 | The "Smoking Gun" of HCP. Distinct low-field signals. |

| Aromatics (BTX) | 128 – 138 | Benzene, Toluene, Xylenes (End products). |

Mechanistic Logic Flow

-

Initial State: Signal at ~135 ppm (C2 of propene).

-

Dimerization (Low T): Appearance of aliphatic signals (~20 ppm). If the label remains distinct (sharp lines), oligomerization is orderly.

-

Scrambling (Medium T): If the 135 ppm signal broadens or new signals appear at ~117 ppm (C1/C3 position), scrambling is occurring via protonated cyclopropane or hydride transfer.

-

HCP Formation (High T): Appearance of signals >150 ppm indicates the formation of Cyclopentenyl Cations , confirming the transition from simple oligomerization to the autocatalytic Hydrocarbon Pool mechanism.

Visualization: Reaction Pathway & Experimental Workflow

The following diagram illustrates the divergent pathways (Oligomerization vs. HCP) and the corresponding NMR signatures.

Figure 1: Mechanistic divergence of Propene-2-13C on acidic zeolites. The "Hydrocarbon Pool" pathway is characterized by the formation of cyclic cations (red), distinguishable from linear oligomers (green) by specific low-field NMR shifts.

References

-

Wang, Q., et al. (2019). "Mechanistic studies of zeolite catalysis via in situ solid-state nuclear magnetic resonance spectroscopy: progress and prospects." Frontiers of Chemical Science and Engineering. Link

-

Luzgin, M. V., et al. (2005).[1] "Mechanism studies of the conversion of 13C-labeled n-butane on zeolite H-ZSM-5 by using 13C magic angle spinning NMR spectroscopy and GC-MS analysis." Chemistry – A European Journal. Link

-

Lashchinskaya, Z. N., et al. (2023).[2] "Effect of Silver Cations on Propene Aromatization on H-ZSM-5 Zeolite Investigated by 13C MAS NMR and FTIR Spectroscopy." ACS Catalysis.[2] Link

-

Gao, P., et al. (2023).[3] "Protonated methylcyclopropane is an intermediate providing complete 13C-label scrambling at C4 olefin isomerization in zeolite."[3] Chem Catalysis. Link

-

Chowdhury, A. D., et al. (2024). "In situ solid-state NMR for heterogeneous catalysis: a joint experimental and theoretical approach." Chemical Society Reviews. Link

Sources

- 1. Mechanism studies of the conversion of 13C-labeled n-butane on zeolite H-ZSM-5 by using 13C magic angle spinning NMR spectroscopy and GC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Protonated methylcyclopropane is an intermediate providing complete 13C-label scrambling at C4 olefin isomerization in zeolite | NSF Public Access Repository [par.nsf.gov]

Unraveling the Epoxidation of Propylene: A Mechanistic Guide Using Propene-2-13C Isotopic Labeling

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed exploration of the mechanism of propylene epoxidation, a cornerstone reaction in chemical synthesis, with a specific focus on the use of Propene-2-13C as an isotopic tracer. By leveraging the power of isotopic labeling, researchers can gain profound insights into the intricate bond-forming and bond-breaking steps that govern this transformation. This guide is designed to be a comprehensive resource, blending theoretical understanding with practical protocols for those seeking to employ this powerful technique in their own research.

The Significance of Propylene Epoxidation and the Role of Isotopic Labeling

Propylene oxide, the product of propylene epoxidation, is a vital chemical intermediate in the production of a vast array of consumer and industrial goods, including polyurethanes, propylene glycols, and various surfactants. The development of efficient and selective methods for propylene epoxidation is a subject of intense research, with the Hydrogen Peroxide to Propylene Oxide (HPPO) process, often utilizing titanium silicalite-1 (TS-1) as a catalyst, being a leading green technology.[1][2][3][4]

Understanding the precise reaction mechanism is paramount for optimizing catalyst design, reaction conditions, and overall process efficiency. Isotopic labeling, particularly with stable isotopes like Carbon-13 (13C), serves as a powerful tool for elucidating these mechanisms. By strategically placing a 13C label within the propylene molecule, such as in Propene-2-13C, we can trace the fate of this specific carbon atom throughout the reaction, providing unambiguous evidence for the underlying chemical transformations.

The Established Mechanism of Propylene Epoxidation on TS-1 Catalysts

The epoxidation of propylene over titanium silicalite-1 (TS-1) using hydrogen peroxide (H2O2) is widely accepted to proceed through the formation of a key active intermediate, a titanium hydroperoxo species (Ti-OOH).[5][6][7] The framework-substituted titanium atoms in the TS-1 zeolite are the active sites for this reaction.[1][7]

The reaction is generally believed to follow these key steps:

-

Formation of the Active Oxidant: Hydrogen peroxide adsorbs onto a tetrahedral titanium(IV) site within the TS-1 framework, forming a titanium hydroperoxo (Ti-OOH) species.[5][6] In-situ spectroscopic studies have provided strong evidence for a six-coordinated Ti–OOH (η2) species as the active intermediate, particularly in the presence of a solvent like methanol.[8][9]

-

Nucleophilic Attack by Propylene: The propylene molecule, with its electron-rich double bond, acts as a nucleophile and attacks the electrophilic terminal oxygen atom of the Ti-OOH species.

-

Oxygen Transfer and Epoxide Formation: This attack leads to the transfer of an oxygen atom to the propylene double bond, forming propylene oxide.

-

Catalyst Regeneration: The resulting titanium hydroxide species is then dehydrated to regenerate the active titanium site, completing the catalytic cycle.

The overall reaction kinetics are often described by an Eley-Rideal mechanism, where H2O2 is adsorbed onto the catalyst surface and reacts with propylene from the gas or liquid phase.[2][6] However, some studies have also proposed a Langmuir-Hinshelwood model, suggesting the co-adsorption of both reactants.[10]

Probing the Mechanism with Propene-2-13C: A Hypothetical Experimental Design

While direct experimental literature utilizing Propene-2-13C for this specific reaction is scarce, we can design a robust experimental protocol based on the established mechanism and analytical techniques to demonstrate its utility. The primary goal of using Propene-2-13C is to confirm that the carbon skeleton of propylene remains intact during the epoxidation process and that the oxygen atom is added across the double bond without any rearrangement.

Synthesis of Propene-2-13C

Propene-2-13C can be synthesized through various established organic chemistry routes. One common approach involves the Grignard reaction of a 13C-labeled methyl magnesium halide with an appropriate carbonyl compound, followed by dehydration. Commercial availability from specialized chemical suppliers is also an option for researchers.

Experimental Workflow for Propylene Epoxidation using Propene-2-13C

The following diagram illustrates a typical workflow for conducting the epoxidation of Propene-2-13C and subsequent analysis.

Caption: Experimental workflow for propylene epoxidation using Propene-2-13C.

Application Notes: Causality and Self-Validation

-

Choice of Catalyst (TS-1): Titanium silicalite-1 is chosen for its well-defined active sites (isolated framework Ti atoms) and high selectivity in propylene epoxidation with H2O2.[1][4] The MFI framework of TS-1 provides shape selectivity, minimizing side reactions.

-

Solvent Selection (Methanol): Methanol is a protic solvent that plays a crucial role in stabilizing the Ti-OOH intermediate through hydrogen bonding, thereby lowering the activation energy of the reaction.[1] However, it can also participate in side reactions, leading to the formation of propylene glycol monomethyl ethers.

-

Isotopic Labeling (Propene-2-13C): Placing the 13C label at the central carbon atom is strategic. If the reaction proceeds without rearrangement, the label should remain at the corresponding position in the propylene oxide product. Any scrambling of the label would indicate alternative mechanistic pathways.

-

Self-Validating Protocols: The combination of Gas Chromatography-Mass Spectrometry (GC-MS) and 13C Nuclear Magnetic Resonance (NMR) spectroscopy provides a self-validating analytical approach. GC-MS will confirm the mass of the labeled propylene oxide, while 13C NMR will definitively determine the position of the 13C label within the molecule.

Detailed Protocols

Catalyst Preparation and Characterization

A small-crystal TS-1 catalyst is synthesized to minimize diffusion limitations.[1]

Protocol: Synthesis of Small-Crystal TS-1

-

Prepare two solutions:

-

Solution A: Mix tetraethyl orthosilicate (TEOS) and tetra-n-butyl orthotitanate (TBOT) in isopropanol.

-

Solution B: Dissolve tetrapropylammonium hydroxide (TPAOH) in deionized water.

-

-

Slowly add Solution A to Solution B under vigorous stirring.

-

Continue stirring for 1 hour to form a homogeneous gel.

-

Transfer the gel to a Teflon-lined stainless-steel autoclave.

-

Heat the autoclave at 175°C for 48 hours for hydrothermal synthesis.

-

Cool the autoclave, and collect the solid product by filtration, washing with deionized water until the pH is neutral.

-

Dry the product at 110°C overnight.

-

Calcine the dried powder at 550°C for 6 hours in air to remove the template.

Catalyst Characterization:

-

XRD: To confirm the MFI structure of the TS-1 zeolite.

-

FT-IR and UV-Vis: To verify the incorporation of titanium into the zeolite framework.[7]

-

N2 Adsorption-Desorption: To determine the surface area and pore size distribution.

Propylene Epoxidation Reaction with Propene-2-13C

Protocol: Epoxidation Reaction

-

Charge a high-pressure stainless-steel reactor with the synthesized TS-1 catalyst (e.g., 0.5 g) and methanol (e.g., 50 mL).

-

Seal the reactor and purge with an inert gas (e.g., nitrogen or argon).

-

Introduce Propene-2-13C into the reactor to a desired pressure (e.g., 10 bar).

-

Heat the reactor to the reaction temperature (e.g., 40-60°C) with stirring.

-

Start the reaction by introducing a specific amount of aqueous H2O2 (e.g., 30 wt%) into the reactor using a high-pressure pump.

-

Maintain the reaction at the set temperature and pressure for a specified time (e.g., 1-4 hours).

-

After the reaction, cool the reactor to room temperature and carefully vent the unreacted propylene.

-

Quench the reaction by adding a reducing agent like sodium sulfite to decompose any remaining H2O2.

-

Collect the liquid product mixture for analysis.

Product Analysis

Protocol: GC-MS Analysis

-

Inject a sample of the liquid product into a gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Use a suitable column for separating propylene oxide from the solvent and byproducts.

-

Analyze the mass spectrum of the peak corresponding to propylene oxide. The molecular ion peak should be at m/z = 59, confirming the incorporation of one 13C atom.

-

Analyze the fragmentation pattern to further confirm the structure.

Protocol: 13C NMR Spectroscopy

-

Prepare an NMR sample of the liquid product, typically in a deuterated solvent like CDCl3.

-

Acquire a 13C NMR spectrum.

-

Analyze the chemical shifts. For unlabeled propylene oxide, the expected chemical shifts are approximately:

-

C1 (CH3): ~17 ppm

-

C2 (CH): ~51 ppm

-

C3 (CH2): ~47 ppm

-

-

For the product from Propene-2-13C, a significantly enhanced signal is expected at ~51 ppm, confirming that the 13C label is at the C2 position of the propylene oxide ring.

Expected Results and Mechanistic Interpretation

The expected outcome of this experiment is the formation of Propylene-2-13C oxide as the major product. This would be confirmed by:

-

GC-MS: A molecular ion peak at m/z 59.

-

13C NMR: A strong signal at approximately 51 ppm, with the signals for the other two carbons showing their natural abundance intensity.

This result would provide strong evidence for a mechanism where the epoxidation occurs directly across the double bond of propylene without any skeletal rearrangement or scrambling of the carbon atoms. This is consistent with the proposed mechanism involving the attack of the propylene double bond on the Ti-OOH active species.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for propylene epoxidation over a TS-1 catalyst.

| Parameter | Value | Reference |

| Catalyst | TS-1 | [1][4] |

| Oxidant | H2O2 (30 wt%) | [1] |

| Solvent | Methanol | [1] |

| Temperature | 40 - 60 °C | [11] |

| Pressure | 10 - 30 bar | [12] |

| H2O2 Conversion | >90% | [8] |

| Propylene Oxide Selectivity | >95% | [13] |

| Main Byproducts | Propylene glycol, Propylene glycol monomethyl ethers | [8] |

Conclusion

The use of Propene-2-13C as an isotopic tracer provides a powerful and definitive method for interrogating the mechanism of propylene epoxidation. The experimental protocols outlined in this guide, coupled with the established understanding of the TS-1 catalyzed reaction, offer a clear pathway for researchers to validate the accepted mechanism and explore the subtleties of this industrially significant transformation. The combination of careful experimental design and advanced analytical techniques will continue to drive innovation in catalyst development and process optimization for a more sustainable chemical future.

References

- Synthesis of Low Cost Titanium Silicalite-1 Zeolite for Highly Efficient Propylene Epoxidation. (n.d.).

-

Characterization and Catalytic Performance of Deactivated and Regenerated TS-1 Extrudates in a Pilot Plant of Propene Epoxidation. Industrial & Engineering Chemistry Research, 51(33), 10736-10744. (2012). Retrieved from [Link]

-

The roles of different titanium species in TS-1 zeolite in propylene epoxidation studied by in situ UV Raman spectroscopy. RSC Advances, 5(128), 105937-105944. (2015). Retrieved from [Link]

-

Propylene epoxidation over modified TS-1 catalysts in fixed-bed reactor. (2009). Frontiers of Chemical Engineering in China, 3(4), 438-443. Retrieved from [Link]

-

Au/TS-1 catalyst for propylene epoxidation with H2 and O2: Effect of surface property and morphology of TS-1 zeolite. (2020). Catalysis Today, 355, 439-447. Retrieved from [Link]

-

Kinetics of epoxidation of propylene over TS-1 in isopropanol. (2018). Chemical Engineering Journal, 346, 524-533. Retrieved from [Link]

-

Direct aerobic liquid phase epoxidation of propylene catalyzed by Mn(iii) porphyrin under mild conditions: evidence for the existence of both peroxide and Mn(iv)-oxo species from in situ characterizations. RSC Advances, 6(81), 77857-77865. (2016). Retrieved from [Link]

-

Epoxidation of propylene with H2O2 catalyzed by supported TS-1 catalyst in a fixed-bed reactor: Experiments and kinetics. (2013). Chemical Engineering Journal, 215-216, 306-314. Retrieved from [Link]

-